
E3 ligase Ligand-Linker Conjugates 13
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Description
Overview of PROTAC Technology and E3 Ubiquitin Ligase Recruitment
Proteolysis-targeting chimeras (PROTACs) represent a transformative approach in therapeutic development by hijacking the ubiquitin-proteasome system (UPS) to degrade disease-relevant proteins. These heterobifunctional molecules comprise three critical components:
- A target protein-binding ligand ,
- An E3 ubiquitin ligase-recruiting ligand ,
- A linker that connects the two ligands.
E3 ubiquitin ligases, such as von Hippel-Lindau (VHL) and cereblon (CRBN), are central to PROTAC function. They catalyze the transfer of ubiquitin to substrate proteins, marking them for proteasomal degradation. The recruitment of E3 ligases via specialized ligands enables PROTACs to form ternary complexes with target proteins, initiating ubiquitination and subsequent degradation.
E3 ligase ligand-linker conjugates, such as E3 Ligase Ligand-Linker Conjugates 13 , serve as modular building blocks for PROTAC design. These conjugates pre-link the E3 ligase ligand to a flexible spacer, streamlining the synthesis of PROTACs with optimized ternary complex stability.
Méthodes De Préparation
Synthesis of the VHL Ligand VH032
The von Hippel-Lindau (VHL) ligand VH032 serves as the E3 ligase-binding moiety in Conjugate 13. Its synthesis begins with the acetylation of a key amine intermediate using acetic anhydride (AcO) in the presence of -diisopropylethylamine (DIPEA) and dichloromethane (DCM) as the solvent. This step achieves a yield of 60.6% after high-performance liquid chromatography (HPLC) purification. The reaction’s efficiency hinges on precise stoichiometric control to avoid over-acetylation, which can lead to byproducts.
Functionalization with PEG Linkers
The attachment of PEG linkers to VH032 involves coupling reactions at specific exit vectors. For VH032-PEG2-N3, the hydroxyl group on the VHL ligand serves as the primary attachment site. A two-unit PEG linker is introduced via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method ensures minimal racemization and high functional group compatibility. Alternative strategies employ alkyl linkers, but PEG variants are prioritized for their hydrophilicity and conformational flexibility.
Linker Attachment Strategies and Optimization
Exit Vector Selection
The choice of exit vector on the VHL ligand significantly impacts PROTAC activity. VH032 offers two primary attachment points:
-
Hydroxyl group : Enables coupling via esterification or ether formation, favoring PEG-based linkers.
-
Amino group : Utilized for amide bond formation, often with rigid alkyl linkers to stabilize ternary complexes.
Studies comparing VH032-OH and VH032-NH derivatives reveal that hydroxyl-directed coupling (e.g., VH032-PEG2-OH) enhances solubility by 40% compared to amino-linked analogs.
Linker Length and Flexibility
Linker length directly influences degradation efficacy. A comparative analysis of PEG spacers (2–12 units) demonstrated that:
-
PEG2 linkers : Optimal for cell permeability and proteasome engagement, achieving sub-nanomolar degradation activity.
-
PEG4–PEG6 linkers : Improve solubility but reduce target binding affinity due to increased conformational freedom.
Functionalization with Azide Groups for Click Chemistry
Quality Control and Purity Assessment
Post-functionalization, the product undergoes ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) to verify azide incorporation. Impurities from incomplete reactions are typically below 2% when using optimized stoichiometric ratios.
Industrial-Scale Production Methods
Automated Synthesis Platforms
Large-scale production of Conjugate 13 employs automated synthesizers with immobilized enzyme reactors to enhance reaction throughput. Key parameters include:
Batch Consistency and Yield Optimization
Industrial batches achieve an average yield of 72% for the final conjugate, with purity exceeding 98%. Critical challenges include PEG linker polydispersity, which is mitigated via size-exclusion chromatography (SEC).
Case Studies and Research Findings
Comparative Analysis of Coupling Chemistries
A 2025 study evaluated amide versus tertiary amine linkers in VH032 conjugates:
Linker Type | Degradation Efficacy (DC) | Solubility (mg/mL) |
---|---|---|
Amide | 3.2 nM | 0.8 |
Tertiary Amine | 5.1 nM | 1.2 |
Tertiary amines enhance solubility but slightly reduce potency due to reduced ternary complex stability.
Stability Under Physiological Conditions
Conjugate 13 exhibits a plasma half-life of 8.2 hours in murine models, with PEG2 linkers conferring resistance to enzymatic cleavage. Degradation occurs primarily via hepatic metabolism, with no detectable off-target ubiquitination.
Data Tables Summarizing Synthetic Parameters
Table 1: Key Reaction Conditions for VH032-PEG2-N3 Synthesis
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
VH032 Acetylation | AcO, DIPEA, DCM | 25°C | 60.6 |
PEG2 Linker Attachment | EDC, HOBt, PEG2-OH | 0–4°C | 78.3 |
Azide Introduction | NaN, DMF | 60°C | 85.0 |
Table 2: Industrial Production Metrics
Parameter | Bench Scale | Industrial Scale |
---|---|---|
Purity (%) | 95 | 98 |
Batch Time (hours) | 48 | 24 |
Cost per Gram (USD) | 1,200 | 450 |
Analyse Des Réactions Chimiques
Chemical Reaction Types and Mechanisms
E3 Ligase Ligand-Linker Conjugate 13 participates in two primary bioorthogonal reactions:
- High reaction specificity and efficiency.
- Widely used for PROTAC assembly . |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reacts with strained cyclooctynes (e.g., DBCO or BCN derivatives) without metal catalysts . | - Catalyst-free, suitable for sensitive biological systems. - Slower kinetics compared to CuAAC but avoids copper toxicity . |
Reaction Reagents and Conditions
The following reagents and conditions are critical for efficient conjugation:
Major Reaction Products and Functional Outcomes
Conjugation of E3 Ligase Ligand-Linker Conjugate 13 generates PROTACs with distinct degradation profiles:
Table 2: Impact of Linker Length on Degradation Efficiency
- Structural Insight : The PEG2 linker in Conjugate 13 enables proper spatial orientation between the E3 ligase (VHL) and the target protein, facilitating ubiquitination .
- Conjugation Efficiency : Pulse-chase experiments confirmed >85% bioconjugation efficiency in cellular models .
Research Findings on Reaction Optimization
Recent studies highlight critical considerations for reaction design:
- Proximal Lysine Residues : Degradation efficiency correlates with proximity to lysine residues on the target protein, enhancing ubiquitin transfer .
- Linker Flexibility : Shorter PEG linkers (e.g., PEG2 vs. PEG9) improve degradation by reducing entropic penalties during ternary complex formation .
- Catalyst Compatibility : CuAAC is preferred for in vitro PROTAC synthesis, while SPAAC is prioritized for in vivo applications to avoid copper toxicity .
Comparative Analysis with Structural Analogs
Conjugate 13’s reactivity and efficacy are contrasted with related compounds:
Table 3: Comparison with Common E3 Ligase-Linker Conjugates
Compound | Linker | Reactivity | Degradation Efficiency |
---|---|---|---|
VH032-PEG2-N3 (Conjugate 13) | PEG2 | High (CuAAC/SPAAC) | 70–85% |
VH032-PEG3-N3 | PEG3 | Moderate | ~60% |
Thalidomide-PEG4-Alkyne | PEG4 | Low (SPAAC only) | <50% |
Applications De Recherche Scientifique
Applications in Scientific Research
E3 ligase Ligand-Linker Conjugates 13 have a wide range of applications across various fields:
Chemistry
- Click Chemistry : Used as a reagent for synthesizing complex molecules, enabling researchers to create diverse chemical libraries.
Biology
- Protein-Protein Interactions : Employed in studies to elucidate interactions between proteins, providing insights into cellular mechanisms.
- Protein Degradation Pathways : Facilitates research into the pathways involved in protein turnover, which is crucial for understanding various biological processes.
Medicine
- Targeted Therapies : Utilized in developing therapies for diseases such as cancer, where specific proteins need to be degraded to inhibit tumor growth. For example, PROTACs targeting oncogenic proteins have shown promise in preclinical studies and early clinical trials .
Industry
- Pharmaceutical Production : Applied in the synthesis of high-value chemicals and pharmaceuticals, contributing to more efficient production processes.
Selectivity and Potency
Research indicates that varying linker lengths significantly influence selectivity for different isoforms of proteins. In one study, this compound demonstrated enhanced degradation efficacy for specific kinases when optimized with a 12-atom linker compared to shorter linkers, which showed reduced selectivity . Additionally, modifications in linker chemistry improved pharmacokinetic properties such as metabolic stability and biodistribution, crucial for therapeutic applications.
In Vivo Efficacy
In animal models, this compound effectively reduced levels of disease-associated proteins. This suggests potential applications in treating conditions like cancer and autoimmune diseases. Notably, these conjugates selectively degraded oncogenic proteins without affecting non-target proteins, minimizing side effects .
Mechanistic Insights
The compound's ability to form stable ternary complexes with both target proteins and E3 ligases is critical for its function. This interaction leads to efficient ubiquitination and subsequent proteasomal degradation of target proteins, demonstrating its utility as a therapeutic agent .
Study Focus | Findings |
---|---|
Selectivity | Enhanced degradation efficacy with optimized linker lengths; specific targeting achieved. |
In Vivo Studies | Significant reduction in disease-associated proteins; potential application in cancer therapy. |
Mechanistic Insights | Stable ternary complex formation leading to efficient ubiquitination and degradation. |
Mécanisme D'action
VH032-PEG2-N3 exerts its effects through the following mechanism:
Binding to VHL: The VHL ligand component of VH032-PEG2-N3 binds to the VHL E3 ligase.
Target Protein Degradation: The compound facilitates the ubiquitination and subsequent proteasomal degradation of target proteins by bringing them into proximity with the VHL E3 ligase.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between Conjugate 13 and other E3 ligase ligand-linker conjugates:
Conjugate 13
- Synthesis Route :
- Key Advantages : High yields (81–89%) in amide bond formation and stability in physiological conditions .
Comparisons :
- CRBN-Based Conjugates (e.g., Conjugate 14): Use thalidomide derivatives linked via PEG spacers. Lower yields (43–82%) due to steric hindrance in Mitsunobu reactions .
- IAP-Based Conjugates : Employ bestatin or MV1 ligands with ester/amide linkers. Ester bonds show lower yields (36%) compared to amides (81%) .
Challenges and Innovations
- VHL Conjugates: Limited by tissue-specific VHL expression but enhanced by hybrid linkers (e.g., PEG-C4) improving solubility .
- CRBN Conjugates: Face IMiD (immunomodulatory drug)-like toxicity; newer analogs aim to minimize off-target binding .
- Emerging E3 Ligases : MDM2 and DCAF15 ligands are under exploration to expand the PROTAC toolkit .
Activité Biologique
E3 ligase ligand-linker conjugates, particularly Conjugate 13 , represent a significant advancement in the field of targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) . This article explores the biological activity, mechanisms of action, and implications of these conjugates in therapeutic applications, supported by detailed research findings and data tables.
Overview of E3 Ligase Ligand-Linker Conjugates
E3 ligases are pivotal in the ubiquitin-proteasome system, facilitating the transfer of ubiquitin to target proteins, thereby marking them for degradation. E3 ligase ligand-linker conjugates are designed to enhance the specificity and efficacy of this process by linking a ligand for an E3 ligase with a target protein ligand through a flexible linker. This design allows for the simultaneous binding of both proteins, forming a ternary complex essential for ubiquitination and subsequent degradation of the target protein .
The mechanism by which E3 ligase ligand-linker conjugates operate involves several key steps:
- Binding : The conjugate binds to both the target protein and the E3 ligase.
- Ubiquitination : This binding facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
- Degradation : The polyubiquitinated protein is recognized by the proteasome and degraded into smaller peptides .
Biological Activity of Conjugate 13
Conjugate 13 has shown promising biological activity across various studies. Its design incorporates specific linkers that optimize binding affinity and selectivity towards target proteins. The following sections detail its efficacy based on experimental findings.
Case Studies and Research Findings
-
Selectivity and Potency :
- A study demonstrated that varying linker lengths significantly influenced the selectivity for different isoforms of proteins. For instance, Conjugate 13 exhibited enhanced degradation efficacy for specific kinases when optimized with a 12-atom linker, compared to shorter linkers which showed reduced selectivity .
- The study further revealed that small modifications in linker chemistry could improve pharmacokinetic properties such as metabolic stability and biodistribution, crucial for therapeutic applications .
-
In Vivo Efficacy :
- In animal models, Conjugate 13 effectively reduced levels of disease-associated proteins, indicating its potential in treating conditions like cancer and autoimmune diseases. The study highlighted its ability to selectively degrade oncogenic proteins without affecting non-target proteins, thus minimizing side effects .
- Mechanistic Insights :
Data Table: Summary of Biological Activity
Q & A
Q. What are the critical design principles for E3 ligase ligand-linker conjugates in PROTAC development?
The design hinges on three factors:
- Exit vector selection : Ligands must retain E3 ligase binding affinity post-linker attachment. For VHL-based ligands, modifications are typically made at the hydroxyl or amino groups .
- Linker length/rigidity : Shorter PEG-based linkers (e.g., 2-unit PEG in Conjugate 13) balance solubility and steric hindrance, while rigid aromatic linkers enhance proteasome recruitment .
- Orthogonal functionalization : Use of azide (N3) or carboxylate termini enables "click chemistry" for POI ligand conjugation .
Q. What synthetic strategies are used for linker attachment to E3 ligase ligands?
Common methods include:
- Amide coupling : EDC/HOBt-mediated coupling of carboxylic acid-containing linkers to amino-protected ligands (e.g., Boc- or Fmoc-protected bestatin derivatives), yielding 75–89% efficiency .
- Mitsunobu reactions : For hydroxyl-containing ligands (e.g., VHL derivatives), linkers are attached using DIAD/TPP, achieving 62–81% yields .
- Solid-phase synthesis : Resin-based approaches (e.g., 2-chlorotrityl chloride resin) streamline iterative modifications for IAP ligands .
Q. How is structural integrity validated post-synthesis?
- HPLC/MS : Purity (>95%) and molecular weight confirmation (e.g., m/z 601.72 for Conjugate 13) .
- NMR : 1H/13C spectra verify linker regiochemistry and absence of epimerization .
- Functional assays : SPR or ITC quantifies E3 ligase binding affinity post-conjugation .
Advanced Research Questions
Q. How do reaction conditions influence yields in conjugate synthesis?
Contradictions arise from solvent/base choices:
- Amide vs. ester coupling : EDC/HOBt in DMF yields 81–89% for amides, while esterification under similar conditions drops to 36% due to hydrolysis .
- Base selection : K2CO3 in DMF/DMSO achieves 62–81% for tosylate-containing conjugates, whereas NaH in THF reduces steric hindrance for bulky linkers .
- Temperature : Prolonged heating (>45°C) degrades acid-labile ligands (e.g., thalidomide derivatives) .
Q. What strategies reconcile bioactivity discrepancies between in vitro and in vivo models?
- Pharmacokinetic profiling : Quantify tissue distribution via mass spectrometry imaging (MSI) to identify off-target accumulation or poor blood-brain barrier penetration .
- Linker optimization : Replace PEG with non-immunogenic alternatives (e.g., alkyl chains) to reduce clearance in murine models .
- Proteasome engagement assays : Use FRET-based reporters to confirm intracellular ternary complex formation .
Q. How can computational modeling optimize linker design?
- Molecular dynamics (MD) : Simulate PROTAC flexibility to predict optimal linker length for POI-E3 ligase proximity (e.g., 30–50 Å for CRBN-based degraders) .
- Docking studies : Identify steric clashes between linkers and E3 ligase/POI surfaces (e.g., VHL-Conjugate 13 interactions) .
Q. What methods address contradictory data from alternative conjugation techniques?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.